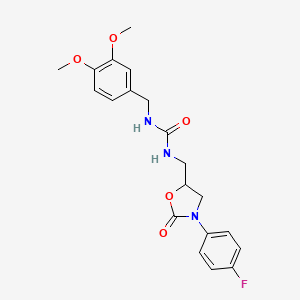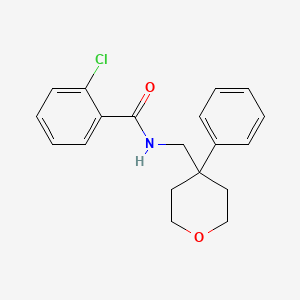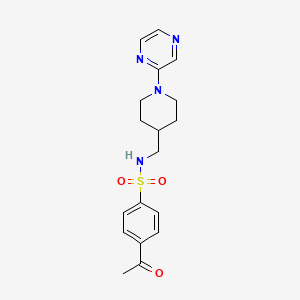
1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the area of cancer treatment.
Aplicaciones Científicas De Investigación
Role in Feeding and Arousal Modulation
- Orexin Receptors and Binge Eating : Orexin receptors, which modulate feeding, arousal, stress, and drug abuse, were studied with compounds like SB-649868, an antagonist with structural similarities to the queried chemical. This research indicates a major role for Orexin-1 receptor mechanisms in binge eating, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
Cancer Research
- FLT3 Inhibitors in Overcoming Drug-Resistant Mutations : Derivatives of the mentioned chemical structure have been identified as potent FLT3 inhibitors, capable of overcoming drug-resistant mutations in cancer therapy. This is particularly significant in the context of FLT3-ITD mutations, which are common in acute myeloid leukemia (Zhang et al., 2020).
Photodynamic Therapy
- Zinc Phthalocyanine Substituted with Schiff Base : A study on zinc phthalocyanine substituted with Schiff base derivatives, which include structural elements similar to the queried compound, showed potential for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yields, important for Type II photodynamic therapy mechanisms in cancer treatment (Pişkin et al., 2020).
Neurological Disorders
- Anti-Alzheimer's Agents : N-benzylated derivatives structurally related to the queried compound have been synthesized and evaluated for anti-Alzheimer's activity. The synthesis was inspired by the structure of donepezil, a leading Alzheimer's treatment, suggesting that modifications to this chemical framework could yield potent new therapies (Gupta et al., 2020).
Anti-HIV Activity
- Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Derivatives with structural similarities to the queried compound have shown efficacy as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds, particularly those with dimethylbenzyl substitutions, have demonstrated significant activity against HIV-1, offering a potential avenue for new HIV treatments (Sakakibara et al., 2015).
Antimicrobial and Antiparasitic Applications
- Synthesis and Antimicrobial Evaluation : Compounds structurally related to the queried chemical have been synthesized and evaluated for antimicrobial activity. Their structure-activity relationship and docking studies provide insights into their potential as antimicrobial agents (Spoorthy et al., 2021).
- Anthelmintic Agents : Certain urea derivatives, sharing core structural elements with the queried compound, have demonstrated anthelmintic activity. This suggests potential applications in treating parasitic worm infections (Sarkar et al., 2013).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5/c1-27-17-8-3-13(9-18(17)28-2)10-22-19(25)23-11-16-12-24(20(26)29-16)15-6-4-14(21)5-7-15/h3-9,16H,10-12H2,1-2H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYLHGOCWFFGPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)
![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)


![(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B2369637.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2369638.png)


![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one](/img/structure/B2369643.png)
![3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369647.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2369648.png)
![2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone](/img/structure/B2369649.png)

![tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate](/img/structure/B2369652.png)